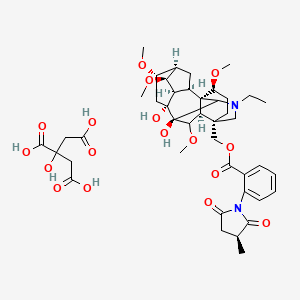

Methyllycaconitine citrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C43H58N2O17 |

|---|---|

分子量 |

874.9 g/mol |

IUPAC 名称 |

[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30?,33?,34-,35+,36-,37+;/m0./s1 |

InChI 键 |

INBLZNJHDLEWPS-AQAKVFPOSA-N |

手性 SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

规范 SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Methyllycaconitine Citrate on α7 Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (B43530) (MLA) citrate (B86180) is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in a variety of neurological processes. This technical guide provides a comprehensive overview of the mechanism of action of MLA on α7 nAChRs, detailing its binding affinity, antagonistic properties, and impact on downstream signaling pathways. Detailed experimental protocols for studying MLA's interaction with α7 nAChRs are provided, along with a curated summary of quantitative binding data. Visual diagrams of key pathways and experimental workflows are included to facilitate a deeper understanding of the molecular interactions and their functional consequences.

Introduction to α7 Nicotinic Acetylcholine Receptors

The α7 nAChR is a homopentameric ligand-gated ion channel widely expressed in the central nervous system, particularly in the hippocampus and cerebral cortex, as well as in the peripheral nervous system and on non-neuronal cells like immune cells.[1] Activation of α7 nAChRs by acetylcholine or other agonists leads to a conformational change that opens a central ion pore, resulting in the rapid influx of cations, most notably Ca²⁺. This calcium influx triggers a cascade of downstream signaling events that modulate neurotransmitter release, synaptic plasticity, and inflammatory responses.[2] The diverse physiological roles of α7 nAChRs have made them a significant target for drug discovery in the context of neurodegenerative diseases, cognitive disorders, and inflammatory conditions.

Methyllycaconitine (MLA) Citrate: A Selective α7 nAChR Antagonist

Methyllycaconitine is a norditerpenoid alkaloid that acts as a highly selective and potent competitive antagonist of α7 nAChRs.[3] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of this receptor subtype. MLA competitively binds to the same orthosteric site as acetylcholine and other agonists, thereby preventing receptor activation and subsequent ion influx.[3]

Quantitative Analysis of MLA Binding Affinity

The binding affinity of MLA for α7 nAChRs has been quantified in numerous studies using various experimental techniques. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that describe the potency of MLA. Below is a summary of reported values from different experimental systems.

| Parameter | Value (nM) | Species/Tissue/Cell Line | Experimental Method | Reference |

| Ki | 1.4 | Rat Brain | Radioligand Binding Assay ([³H]MLA) | [4] |

| Ki | 1.8 ± 0.5 | Rat Brain | Radioligand Binding Assay ([³H]MLA) | [5] |

| Ki | 33 | Rat Striatum | Radioligand Binding Assay ([¹²⁵I]α-CTx-MII) | [6][7] |

| IC50 | 2 | Human α7 nAChRs | Not Specified | [3][8] |

| IC50 | 8.32 - 1000 | Not Specified | Not Specified | [1] |

| IC50 | 1.5 µM (1500 nM) | Human α4β2 nAChRs in HEK 293 cells | Patch-Clamp Electrophysiology | [9] |

Note: The variability in reported values can be attributed to differences in experimental conditions, such as the radioligand used, tissue or cell preparation, and assay buffer composition.

Mechanism of Action: Competitive Antagonism

MLA exerts its antagonistic effect by directly competing with agonists for the binding sites on the extracellular domain of the α7 nAChR. This competitive interaction prevents the agonist-induced conformational change necessary for channel opening.

Impact on Downstream Signaling Pathways

By blocking the initial Ca²⁺ influx through the α7 nAChR, MLA effectively inhibits the activation of several critical downstream signaling cascades.

Experimental Protocols for Studying MLA-α7 nAChR Interaction

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of MLA for α7 nAChRs. It involves competing the binding of a radiolabeled ligand (e.g., [³H]methyllycaconitine) with unlabeled MLA in a preparation of tissue or cells expressing the receptor.

5.1.1. Materials

-

Tissue/Cell Preparation: Rat brain tissue (e.g., hippocampus or whole brain) or cell lines expressing α7 nAChRs (e.g., HEK293 cells).

-

Radioligand: [³H]methyllycaconitine ([³H]MLA).

-

Unlabeled Ligand: Methyllycaconitine citrate.

-

Homogenization Buffer: 0.32 M sucrose, 1 mM EDTA, 0.1 mM phenylmethylsulphonyl fluoride (B91410) (PMSF), 0.01% (w/v) NaN₃, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., 1 mM nicotine).

-

Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).

-

Scintillation cocktail and counter.

5.1.2. Protocol

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Competition Binding: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]MLA and varying concentrations of unlabeled MLA.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]MLA against the concentration of unlabeled MLA. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is used to measure the ion flow through α7 nAChRs expressed in Xenopus oocytes and to characterize the antagonistic effects of MLA.

5.2.1. Materials

-

Xenopus laevis oocytes.

-

cRNA encoding the human or rat α7 nAChR subunit.

-

ND-96 Buffer: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

-

Collagenase solution for oocyte defolliculation.

-

Microinjection setup.

-

TEVC amplifier and data acquisition system.

-

Microelectrodes (filled with 3 M KCl).

-

Perfusion system.

-

Acetylcholine (ACh) and this compound solutions.

5.2.2. Protocol

-

Oocyte Preparation: Surgically remove ovary lobes from a Xenopus laevis frog and treat with collagenase to isolate individual oocytes.

-

cRNA Injection: Inject oocytes with cRNA encoding the α7 nAChR subunit and incubate in ND-96 buffer for 2-5 days to allow for receptor expression.

-

TEVC Recording:

-

Place an oocyte in the recording chamber and perfuse with ND-96 buffer.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the membrane potential at a holding potential of -50 mV to -70 mV.

-

-

Drug Application:

-

Apply a concentration of ACh that elicits a submaximal response (e.g., EC50) to establish a baseline current.

-

Co-apply or pre-apply varying concentrations of MLA with the same concentration of ACh.

-

-

Data Acquisition and Analysis: Record the changes in membrane current in response to drug application. The inhibition of the ACh-induced current by MLA is used to determine the IC50 of MLA.

Calcium Imaging Assay

This cell-based functional assay measures changes in intracellular calcium concentration in response to α7 nAChR activation and its inhibition by MLA.

5.3.1. Materials

-

HEK293 cells stably or transiently expressing α7 nAChRs.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator.

-

Cell culture medium and reagents.

-

Fluorescence microscope or plate reader.

-

Agonist (e.g., nicotine (B1678760) or choline) and antagonist (MLA) solutions.

-

Positive allosteric modulator (PAM), such as PNU-120596, to enhance the α7 nAChR response.[6]

5.3.2. Protocol

-

Cell Culture and Dye Loading: Culture HEK293 cells expressing α7 nAChRs. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Drug Application:

-

Add an agonist to stimulate the α7 nAChRs and record the increase in fluorescence.

-

In separate wells, pre-incubate the cells with varying concentrations of MLA before adding the agonist.

-

-

Fluorescence Measurement: Record the fluorescence changes over time.

-

Data Analysis: The inhibition of the agonist-induced calcium signal by MLA is used to determine its IC50.

Conclusion

This compound is a cornerstone pharmacological tool for the investigation of α7 nAChR function. Its high potency and selectivity as a competitive antagonist allow for the precise dissection of α7 nAChR-mediated signaling pathways in both healthy and diseased states. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the intricate mechanism of action of MLA and to aid in the development of novel therapeutics targeting the α7 nicotinic acetylcholine receptor.

References

- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]

The Dual Alkaloidal Profile of Delphinium brownii Seeds: A Technical Guide to Methyllycaconitine and Browniine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The seeds of Delphinium brownii, a plant species within the Ranunculaceae family, are a significant source of complex norditerpenoid alkaloids. This technical guide provides an in-depth overview of two key alkaloids isolated from these seeds: the potent and toxic methyllycaconitine (B43530) (MLA), and the lesser-studied browniine (B1606527). The document details their chemical structures, physicochemical properties, and known biological activities, with a particular focus on the neuromuscular blocking action of MLA through its antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs). Comprehensive experimental protocols for the extraction, isolation, and characterization of these alkaloids are presented, supported by quantitative data and spectroscopic information. Furthermore, this guide illustrates the key signaling pathway affected by MLA and provides a workflow for its isolation and analysis, rendered in the DOT language for clarity and reproducibility. This resource is intended to serve as a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and toxicology, as well as for professionals involved in drug discovery and development.

Introduction

The genus Delphinium, commonly known as larkspur, is a rich source of structurally diverse and biologically active diterpenoid and norditerpenoid alkaloids[1]. These compounds have garnered significant interest due to their wide range of pharmacological and toxicological properties[1]. Delphinium brownii Rydb., a species native to Western Canada, is particularly notable for its toxicity to livestock, a characteristic primarily attributed to its alkaloid content[2].

Historically, the focus of phytochemical investigations into D. brownii has been on identifying the principal toxic constituents. Early research led to the isolation of the norditerpenoid alkaloid browniine[2][3]. However, subsequent studies identified methyllycaconitine (MLA) as the main toxic component, a potent neuromuscular blocking agent[2]. This guide will delve into the chemistry and pharmacology of both MLA and browniine from D. brownii seeds, providing a comprehensive resource for the scientific community.

Alkaloid Profiles

The two primary norditerpenoid alkaloids of interest in Delphinium brownii seeds are methyllycaconitine and browniine. While MLA is the principal toxin, browniine is also a significant constituent.

Methyllycaconitine (MLA)

Methyllycaconitine is a C19-norditerpenoid alkaloid known for its high toxicity, which stems from its potent antagonism of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.

Browniine

Browniine is another C19-norditerpenoid alkaloid found in D. brownii. While less toxic than MLA, it is a significant component of the plant's alkaloidal mixture.

Quantitative Data

Table 1: Physicochemical and Toxicological Data for Methyllycaconitine (MLA)

| Parameter | Value | Reference |

| Molecular Formula | C37H50N2O10 | [3] |

| Molar Mass | 682.811 g/mol | [3] |

| Melting Point (Hydriodide salt) | 201 °C | [4] |

| Melting Point (Perchlorate salt) | 195 °C | [4] |

| Solubility | Soluble in chloroform (B151607), poorly soluble in water. | [4] |

| LD50 (mouse, i.p.) | 3-5 mg/kg | [4] |

| LD50 (rat, i.p.) | ~5 mg/kg | [4] |

Table 2: Spectroscopic Data for Methyllycaconitine (MLA) Analogues

Note: The following data is for synthetic analogues of MLA, as detailed data for the natural product was not available in the search results. This data is provided as a reference for the types of spectroscopic information required for full characterization.

| Compound/Fragment | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | HRMS (ESI) m/z | Reference |

| AE-Bicyclic Core Analogue (Ethyl Ester) | 1.10 (t, J=7.2 Hz, 3H), 1.28 (t, J=7.1 Hz, 3H), 1.46-1.57 (m, 1H), 2.00-2.18 (m, 2H), 2.19-2.28 (m, 1H), 2.37-2.60 (m, 5H), 2.78-2.90 (m, 1H), 2.94 (d, J=12.0 Hz, 1H), 3.15 (d, J=11.1 Hz, 1H), 3.22 (d, J=11.4 Hz, 1H), 4.21 (q, J=7.1 Hz, 2H) | 12.7, 14.1, 20.5, 34.1, 36.8, 47.2, 51.1, 58.8, 59.9, 61.0, 61.6, 171.1, 212.6 | calcd. for C₁₂H₁₉NO₃Na: 248.1263, found: 248.1262 [M+Na]⁺ | [3] |

| AE-Bicyclic Core Analogue (Methyl Ester) | 1.26 (t, J=7.1 Hz, 3H), 1.49-1.57 (m, 1H), 2.00-2.09 (m, 1H), 2.10-2.17 (m, 1H), 2.15-2.29 (m, 1H), 2.25 (s, 3H), 2.40-2.45 (m, 1H), 2.50 (dddd, J=14.2, 12.3, 6.3, 2.0 Hz, 1H), 2.59 (dd, J=11.2, 3.8 Hz, 1H), 2.76-2.89 (m, 1H), 2.96 (dd, J=11.3, 1.9 Hz, 1H), 3.04 (dt, J=11.2, 2.3 Hz, 1H), 3.11 (dd, J=11.5, 2.2 Hz, 1H), 4.19 (q, J=7.1 Hz, 2H) | Not provided | calcd. for C₁₂H₁₉NO₃Na: 248.1263, found: 248.1262 [M+Na]⁺ | [3] |

Table 3: Physicochemical Data for Browniine

| Parameter | Value | Reference |

| Molecular Formula | C25H41NO7 | [2][3] |

| Molar Mass | 467.6 g/mol | Calculated |

Note: Detailed spectroscopic and toxicological data for browniine were not available in the provided search results.

Experimental Protocols

The following sections outline the general procedures for the extraction, isolation, and characterization of norditerpenoid alkaloids from Delphinium seeds.

Extraction of Alkaloids

A general protocol for the extraction of alkaloids from plant material involves the following steps:

-

Grinding: The dried and powdered plant material (seeds) is first defatted to remove oils and other lipids. This is typically achieved by extraction with a nonpolar solvent such as petroleum ether or hexane.

-

Extraction: The defatted plant material is then subjected to extraction with a polar solvent, such as methanol (B129727) or ethanol, to isolate the alkaloids. This can be done using methods like Soxhlet extraction or maceration.

-

Acid-Base Partitioning: The resulting crude extract is then partitioned between an acidic aqueous solution (e.g., dilute tartaric acid) and an organic solvent (e.g., ethyl acetate). The basic alkaloids will partition into the acidic aqueous layer as their salts.

-

Basification and Re-extraction: The acidic aqueous layer is then made alkaline with a base like ammonia (B1221849) or sodium carbonate. This liberates the free alkaloid bases, which can then be extracted back into an organic solvent.

-

Concentration: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid mixture.

Isolation and Purification

The crude alkaloid mixture can be separated into individual compounds using various chromatographic techniques:

-

Column Chromatography: The crude mixture is subjected to column chromatography on silica (B1680970) gel or alumina. A gradient of solvents with increasing polarity (e.g., chloroform with increasing amounts of methanol) is used to elute the different alkaloids.

-

Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions obtained from column chromatography can be achieved using preparative TLC.

-

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure compounds, reversed-phase or normal-phase HPLC is employed.

Characterization

The structure of the isolated alkaloids is elucidated using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in the mass spectrum provide valuable information about the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule.

-

X-ray Crystallography: If a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule.

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway of Methyllycaconitine (MLA)

Methyllycaconitine exerts its toxic effects by acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs). The following diagram illustrates the simplified signaling pathway at a neuromuscular junction, showing how MLA blocks the action of the neurotransmitter acetylcholine (ACh).

Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of Methyllycaconitine (MLA).

Experimental Workflow for Alkaloid Isolation and Analysis

The following diagram outlines the general workflow for the isolation and analysis of norditerpenoid alkaloids from Delphinium brownii seeds.

Caption: General experimental workflow for the isolation and analysis of alkaloids from Delphinium brownii seeds.

Conclusion

Delphinium brownii seeds are a rich source of the potent neurotoxin methyllycaconitine and the related norditerpenoid alkaloid browniine. The well-documented antagonistic activity of MLA at nicotinic acetylcholine receptors makes it a valuable tool for neuropharmacological research, despite its significant toxicity. This technical guide has provided a consolidated overview of the current knowledge on these alkaloids, including their chemical properties, toxicological data, and the experimental procedures for their isolation and characterization. The provided diagrams of the MLA signaling pathway and the general experimental workflow serve as clear visual aids for researchers. Further investigation is warranted to fully characterize the alkaloid profile of D. brownii seeds, including the precise quantification of its major constituents and a more detailed elucidation of the biological activities of browniine and other minor alkaloids. Such research will not only enhance our understanding of the toxicology of this plant but may also unveil new avenues for the development of novel therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of methyllycaconitine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyllycaconitine - Wikipedia [en.wikipedia.org]

The Dawn of Discovery: Unraveling the Secrets of Methyllycaconitine

A Technical Guide to the Early Research on the Discovery and Isolation of a Potent Neuronal Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (MLA), a norditerpenoid alkaloid renowned for its potent and selective antagonism of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), has emerged as an invaluable tool in neuropharmacological research. Its journey from a constituent of toxic larkspur to a refined molecular probe is a testament to the evolution of natural product chemistry. This technical guide delves into the seminal early research that led to the discovery and isolation of MLA, providing a detailed account of the pioneering extraction, purification, and characterization methodologies. By revisiting these foundational studies, we aim to offer a comprehensive resource for researchers in pharmacology, natural product chemistry, and drug development, highlighting the logical progression and technical ingenuity that paved the way for our current understanding of this remarkable alkaloid.

Introduction: The Enigmatic Toxicity of Delphinium

The story of Methyllycaconitine begins not in a pristine laboratory, but in the rangelands where species of Delphinium (larkspur) have long been recognized for their toxicity to livestock.[1] This toxicity spurred early chemical investigations into the plant's constituents, with the goal of identifying the responsible toxic principles. These early endeavors were characterized by the classical methods of phytochemistry: solvent extraction, fractional precipitation, and crystallization.

The Pioneering Isolations: A Tale of Two Chemists

The initial isolation of the compound that would later be named Methyllycaconitine is credited to R.H.F. Manske in the late 1930s and early 1940s from the seeds of Delphinium brownii.[2] However, due to difficulties in obtaining the alkaloid in a sufficiently pure crystalline form, Manske refrained from formally naming the substance.[1]

It was not until 1943 that John Goodson, working at the Wellcome Chemical Research Laboratories in London, successfully isolated a purer, crystalline form of the alkaloid from the seeds of Delphinium elatum.[1] Goodson's work was pivotal, as it provided a stable, characterizable sample of the compound, which he named "methyl-lycaconitine."

Early Isolation Methodologies

Experimental Protocol: Generalised Early Alkaloid Extraction from Delphinium Seeds

-

Maceration and Extraction:

-

Finely ground Delphinium seeds were macerated with a suitable organic solvent, often a chlorinated one like chloroform (B151607) or an alcohol such as ethanol, sometimes acidified to facilitate alkaloid salt formation.

-

The extraction was typically carried out over several days at room temperature with agitation to ensure maximum dissolution of the alkaloids.

-

-

Acid-Base Extraction for Purification:

-

The crude solvent extract was concentrated under reduced pressure.

-

The resulting residue was then subjected to an acid-base extraction. The residue was dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid), which protonated the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

This acidic solution was then washed with a water-immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

-

The acidic aqueous layer containing the alkaloid salts was then basified with a base like ammonia (B1221849) or sodium carbonate. This deprotonated the alkaloids, making them insoluble in water but soluble in organic solvents.

-

The free-base alkaloids were then extracted back into an organic solvent.

-

-

Fractional Crystallization:

-

The organic extract containing the crude alkaloid mixture was concentrated.

-

Purification of the target alkaloid, in this case, MLA, was often achieved through repeated fractional crystallization from various solvents. This painstaking process relied on slight differences in the solubility of the different alkaloids present in the mixture.

-

Diagram: Early Isolation Workflow for Methyllycaconitine

Structural Elucidation: A Puzzle Solved Over Decades

The determination of MLA's complex norditerpenoid structure was a significant challenge for the analytical techniques of the mid-20th century. Early characterization would have relied on classical methods such as:

-

Melting Point Determination: To assess purity.

-

Elemental Analysis: To determine the empirical formula.

-

Colorimetric Tests: For the qualitative identification of an alkaloid.

The complete molecular structure, with one stereochemical error, was first proposed by Kuzovkov and Platonova in 1959.[1] Their work was partially supported by X-ray crystallography of an MLA derivative, a cutting-edge technique for the time, performed by Maria Przybylska. This initial structure was widely accepted for over two decades.

It wasn't until the early 1980s that the stereochemistry at the C-1 position was revised by Pelletier and his colleagues, leading to the currently accepted structure of Methyllycaconitine.

Diagram: Logical Flow of Early Structural Elucidation of MLA

A More Modern Approach: The Work of Pelletier

In the latter half of the 20th century, advancements in chromatographic techniques revolutionized natural product isolation. A more contemporary isolation procedure for MLA was described by S.W. Pelletier and his team, who utilized the seeds of Consolida ambigua (garden larkspur). While the full, detailed protocol from the original publication is not presented here, it would have undoubtedly employed column chromatography (e.g., silica (B1680970) gel or alumina) for a more efficient and scalable purification of MLA compared to the fractional crystallization methods of the 1940s.

Early Biological Investigations: From Toxin to Tool

The initial interest in MLA was driven by its toxicity. Early pharmacological studies, such as those by Kuzovkov and Bocharnikova in 1958, noted its "curare-like" properties, indicating an effect on neuromuscular transmission.[1] Subsequent research confirmed that MLA acts as an antagonist at nicotinic acetylcholine receptors, with a particularly high affinity for the α7 subtype. This discovery transformed MLA from a mere toxin into a highly specific molecular probe, enabling detailed studies of the pharmacology and physiology of this important receptor.

Conclusion: A Legacy of Discovery

The early research on the discovery and isolation of Methyllycaconitine laid the critical groundwork for its current status as an indispensable tool in neuroscience. The progression from the painstaking isolation of an unnamed substance by Manske to the refined purification and structural elucidation by Goodson, Kuzovkov, Platonova, Przybylska, and Pelletier showcases the remarkable advancements in natural product chemistry throughout the 20th century. This historical perspective not only enriches our understanding of MLA but also serves as an inspiration for the continued exploration of the vast chemical diversity of the natural world in the quest for new scientific tools and therapeutic agents.

References

The Binding Affinity of Methyllycaconitine Citrate to Nicotinic Acetylcholine Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine (MLA) citrate (B86180) is a norditerpenoid alkaloid that has garnered significant attention in the scientific community for its potent and selective antagonistic activity at specific subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). These ligand-gated ion channels are crucial mediators of synaptic transmission in the central and peripheral nervous systems, and their dysfunction is implicated in a range of neurological disorders. This technical guide provides a comprehensive overview of the binding affinity of MLA for various nAChR subtypes, details the experimental protocols used to determine these affinities, and illustrates the key signaling pathways modulated by these receptors.

Data Presentation: Binding Affinity of Methyllycaconitine Citrate

The binding affinity of MLA for different nAChR subtypes is typically quantified using inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀). The following table summarizes the available quantitative data, providing a comparative overview of MLA's selectivity. Lower Kᵢ and IC₅₀ values indicate a higher binding affinity.

| nAChR Subtype | Binding Affinity (Kᵢ) | Binding Affinity (IC₅₀) | Species/Tissue/Cell Line | Radioligand/Agonist | Reference |

| α7 | 1.4 nM | Rat brain membranes | [³H]MLA | [1] | |

| 1.8 nM (Kᵢ for [³H]MLA displacement by α-bungarotoxin) | Rat brain membranes | [³H]MLA | [1] | ||

| 2.3 - 26.6 µM (for MLA analogs) | Rat nAChRs expressed in Xenopus oocytes | Acetylcholine | [2] | ||

| α4β2 | > 40 nM | ~7 x 10⁻⁷ M | Avian DNA expressed in Xenopus oocytes | [3] | |

| 53.2 µM (without preincubation), 11.6 µM (with preincubation) for an MLA analog | Rat nAChRs expressed in Xenopus oocytes | Acetylcholine | [2] | ||

| α3β4 | 222.3 µM (EC₅₀ for Acetylcholine) | Rat nAChRs expressed in Xenopus oocytes | Acetylcholine | [2] | |

| α3β2 | ~8 x 10⁻⁸ M | Avian DNA expressed in Xenopus oocytes | [3] | ||

| α6β2β3 * | 33 nM | Rat striatum | [¹²⁵I]α-CTx-MII | [4] | |

| Muscle-type | ~8 x 10⁻⁶ M | Human muscle | [¹²⁵I]α-bungarotoxin | [3] | |

| Torpedo | ~1 x 10⁻⁶ M | Torpedo electric ray | [¹²⁵I]α-bungarotoxin | [3] |

Note: The term α6β2β3 indicates the potential presence of other subunits in the receptor complex.

Experimental Protocols

The determination of binding affinities for compounds like MLA relies on precise and reproducible experimental methodologies. The two primary techniques employed are competitive radioligand binding assays and electrophysiological measurements.

Competitive Radioligand Binding Assay

This method quantifies the ability of an unlabeled compound (the competitor, e.g., MLA) to displace a radiolabeled ligand with a known high affinity for the target receptor.

1. Receptor Preparation:

-

Tissue Homogenates: A specific brain region or tissue known to express the nAChR subtype of interest (e.g., rat hippocampus for α7 receptors) is dissected and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Cell Lines: Cells stably expressing a specific nAChR subtype are harvested and subjected to homogenization.

-

Membrane Isolation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then ultracentrifuged to pellet the cell membranes containing the receptors. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

2. Assay Procedure:

-

A constant concentration of a suitable radioligand (e.g., [³H]MLA or [¹²⁵I]α-bungarotoxin for α7 receptors) is incubated with the prepared receptor membranes.

-

A range of concentrations of the unlabeled competitor (MLA citrate) is added to the incubation mixture.

-

The reaction is allowed to reach equilibrium by incubating at a specific temperature (e.g., room temperature or 37°C) for a defined period.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known potent, unlabeled ligand for the same receptor.

-

Total binding is measured in the absence of any competitor.

3. Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration, generating a sigmoidal dose-response curve.

-

The IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding, is determined from this curve using non-linear regression analysis.

-

The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Electrophysiology

Electrophysiological techniques, such as two-electrode voltage clamp in Xenopus oocytes or patch-clamp in mammalian cells, directly measure the functional consequences of antagonist binding.

1. Receptor Expression:

-

For heterologous expression systems, cRNA or cDNA encoding the desired nAChR subunits is injected into Xenopus oocytes or transfected into a mammalian cell line (e.g., HEK293 or CHO cells). The cells are then incubated for a period to allow for receptor expression and insertion into the cell membrane.

2. Cell Preparation and Recording:

-

An oocyte or a single cell is placed in a recording chamber and continuously perfused with a physiological saline solution.

-

The cell membrane potential is clamped at a holding potential (e.g., -70 mV) using microelectrodes.

3. Agonist and Antagonist Application:

-

A known concentration of a nAChR agonist (e.g., acetylcholine) is applied to the cell to elicit an inward current, which is recorded.

-

To determine the inhibitory effect of MLA, the cells are pre-incubated with varying concentrations of MLA for a specific duration before co-application with the agonist.

-

The reduction in the agonist-induced current in the presence of MLA is measured.

4. Data Analysis:

-

The peak amplitude of the agonist-induced current is measured in the absence and presence of different concentrations of MLA.

-

The percentage of inhibition is calculated for each MLA concentration.

-

A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the MLA concentration.

-

The IC₅₀ value, the concentration of MLA that causes a 50% reduction in the agonist-induced current, is determined from this curve.

Signaling Pathways

Nicotinic acetylcholine receptors primarily function as ligand-gated ion channels, but some subtypes, notably α7, can also engage in metabotropic signaling.

α7 nAChR Signaling

The α7 nAChR is unique in its high permeability to calcium ions (Ca²⁺), which allows it to initiate a variety of intracellular signaling cascades.

-

Ionotropic Signaling: Upon binding of an agonist like acetylcholine, the α7 nAChR channel opens, leading to a rapid influx of Ca²⁺ and sodium (Na⁺) ions. This influx causes membrane depolarization, which can trigger the opening of voltage-gated calcium channels, further increasing intracellular Ca²⁺ levels. This rise in intracellular Ca²⁺ is a critical second messenger that can activate numerous downstream enzymes and signaling pathways.

-

Metabotropic Signaling: The α7 nAChR can also couple to G-proteins, particularly Gαq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca²⁺. Furthermore, α7 nAChR activation has been linked to the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, which plays a role in neuroinflammation and cell survival.

α4β2 nAChR Signaling

The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is a key player in cognitive function and nicotine (B1678760) addiction. Its primary signaling mechanism is ionotropic.

-

Ionotropic Signaling: Activation of the α4β2 nAChR by acetylcholine or nicotine leads to the opening of its ion channel, which is permeable to Na⁺ and potassium (K⁺) ions, and to a lesser extent, Ca²⁺. The influx of Na⁺ is the dominant current, resulting in membrane depolarization and the generation of an excitatory postsynaptic potential. This can lead to the firing of action potentials and the release of various neurotransmitters, including dopamine, which is central to the rewarding effects of nicotine. The α4β2 receptor can exist in two main stoichiometries, (α4)₂(β2)₃ and (α4)₃(β2)₂, which exhibit different sensitivities to agonists and have distinct physiological roles.

Conclusion

This compound is a valuable pharmacological tool for the study of nicotinic acetylcholine receptors, exhibiting high affinity and selectivity for the α7 subtype. Understanding its binding profile across a range of nAChR subtypes is crucial for interpreting experimental results and for the development of novel therapeutics targeting these receptors. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working in this dynamic field. Further research into the nuances of MLA's interactions with different receptor stoichiometries and its effects on downstream signaling will continue to illuminate the complex roles of nicotinic acetylcholine receptors in health and disease.

References

- 1. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Methyllycaconitine Citrate and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (MLA), a norditerpenoid alkaloid isolated from Delphinium species, is a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Its unique structure and pharmacological profile have made it a critical tool for neuroscience research and a lead compound for drug development. This technical guide provides a comprehensive overview of the structural analysis of Methyllycaconitine citrate (B86180) and its synthetic analogs. It details the experimental protocols for structural elucidation, including spectroscopic and crystallographic methods, and presents quantitative data on the structure-activity relationships of these compounds. Furthermore, it visualizes the key signaling pathways modulated by MLA and outlines a typical experimental workflow for its characterization.

Introduction

Methyllycaconitine is a structurally complex norditerpenoid alkaloid characterized by a highly oxygenated hexacyclic core.[3] The citrate salt of MLA is the most common commercially available form and is soluble in water, facilitating its use in biological assays.[3] The primary mechanism of action of MLA is the competitive antagonism of α7 nAChRs, although it can interact with other nAChR subtypes at higher concentrations.[4][5] The unique N-(2-carboxyphenyl)-methylsuccinamido-ester side chain is crucial for its high affinity and selectivity.[5] Understanding the intricate three-dimensional structure of MLA and its analogs is paramount for designing novel therapeutic agents with improved selectivity and pharmacokinetic properties.

Structural Elucidation of Methyllycaconitine and Its Analogs

The definitive structure of Methyllycaconitine was established through a combination of spectroscopic techniques and X-ray crystallography of a chemical derivative. The stereochemistry of the methoxy (B1213986) group at the C-1 position was a critical detail that was revised in the early 1980s.[1] The structural analysis of novel analogs follows a similar comprehensive approach.

Isolation and Purification

MLA is naturally found in the seeds of various Delphinium (larkspur) species.[3] A general procedure for its isolation involves:

-

Extraction: Dried and ground plant material (e.g., seeds of Delphinium elatum) is subjected to maceration with a suitable solvent, such as ethanol.[6]

-

Acid-Base Partitioning: The crude extract is partitioned between an acidic aqueous solution and an organic solvent to separate the basic alkaloids from neutral and acidic components. The aqueous layer is then basified, and the alkaloids are extracted back into an organic solvent.

-

Chromatographic Purification: The enriched alkaloid fraction is subjected to repeated column chromatography over silica (B1680970) gel and/or alumina (B75360) to isolate MLA.[6] High-performance liquid chromatography (HPLC) is employed for the final purification to achieve high purity.[1]

Spectroscopic Characterization

A suite of spectroscopic methods is employed for the structural confirmation of MLA and the characterization of its analogs.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for the complete assignment of proton and carbon signals and for establishing the connectivity within the molecule.

-

¹H NMR: Provides information on the chemical environment and multiplicity of protons.

-

¹³C NMR: Reveals the number of distinct carbon atoms and their chemical shifts.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing vicinal and geminal proton relationships.[7][8]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹JCH).[7][8]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is crucial for assembling the carbon skeleton and identifying quaternary carbons.[7][8]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Establishes through-space proximity of protons, which is vital for determining the stereochemistry of the molecule.[1]

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.[1] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable information about the substructures of the molecule, aiding in the identification of known compounds and the characterization of new analogs.[9][10] Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing these types of compounds.[1]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. While the free base of MLA has not been crystallized, the structure of a chemical derivative has been determined by this method, which was instrumental in confirming the overall molecular architecture.[1] Obtaining suitable crystals for X-ray analysis is a critical and often challenging step.[11]

Quantitative Data of Methyllycaconitine and Analogs

The following tables summarize key quantitative data for Methyllycaconitine and some of its analogs, highlighting their activity at different nAChR subtypes.

Table 1: Inhibitory Activity of Methyllycaconitine and Analogs at nAChRs

| Compound | nAChR Subtype | IC₅₀ (µM) | Assay Conditions | Reference |

| Methyllycaconitine (MLA) | α7 | 0.0014 (Ki) | Rat brain membranes | [4] |

| α4β2 | > 40 (Ki) | Rat brain membranes | [4] | |

| α3β4 | - | - | ||

| Azatricyclic anthranilate ester | α7 | Competitive | Xenopus oocytes | [5] |

| α4β2 | Non-competitive | Xenopus oocytes | [5] | |

| α3β4 | Mixed | Xenopus oocytes | [5] | |

| Azabicyclic alcohol | α4β2 | 11.6 | Xenopus oocytes | [5] |

| Azabicyclic anthranilate ester | α7 | Competitive | Xenopus oocytes | [5] |

Table 2: ¹H NMR Spectroscopic Data for a Simplified AE-bicyclic Analog

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| NCH₂CH₃ | 1.10 | t | 7.2 |

| OCH₂CH₃ | 1.28 | t | 7.1 |

| H7eq | 1.46-1.57 | m | - |

| H6ax, H6eq | 2.00-2.18 | m | - |

| H8eq | 2.19-2.28 | m | - |

| NCH₂CH₃, H5, H8ax, H4ax | 2.37-2.60 | m | - |

| H7ax | 2.78-2.90 | m | - |

| H2ax | 2.94 | d | 12.0 |

| H4eq | 3.15 | d | 11.1 |

| H2eq | 3.22 | d | 11.4 |

| OCH₂CH₃ | 4.21 | q | 7.1 |

| Data from a representative analog. Specific shifts will vary between different analogs. |

Table 3: ¹³C NMR Spectroscopic Data for a Simplified AE-bicyclic Analog

| Carbon | Chemical Shift (δ, ppm) |

| NCH₂CH₃ | 12.7 |

| OCH₂CH₃ | 14.1 |

| C7 | 20.5 |

| C6 | 34.1 |

| C8 | 36.8 |

| C5 | 47.2 |

| NCH₂CH₃ | 51.1 |

| C1 | 58.8 |

| C4 | 59.9 |

| OCH₂CH₃ | 61.0 |

| C2 | 61.6 |

| ester | 171.1 |

| C9 | 212.6 |

| Data from a representative analog. Specific shifts will vary between different analogs. |

Experimental Protocols

Detailed methodologies are crucial for the reproducible structural and functional analysis of MLA and its analogs.

General Protocol for 2D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum to determine the spectral width and appropriate acquisition parameters.

-

COSY: Run a gradient-enhanced COSY experiment to establish ¹H-¹H correlations. Key parameters include spectral width in both dimensions, number of increments, and number of scans per increment.

-

HSQC: Acquire a gradient-enhanced HSQC spectrum to determine one-bond ¹H-¹³C correlations. Optimize the ¹JCH coupling constant (typically ~145 Hz).

-

HMBC: Perform a gradient-enhanced HMBC experiment to identify long-range ¹H-¹³C correlations. Set the long-range coupling constant to an appropriate value (e.g., 8 Hz).

-

Data Processing: Process the 2D data using appropriate software (e.g., Bruker TopSpin, Mnova) involving Fourier transformation, phase correction, and baseline correction.

Protocol for nAChR Competitive Binding Assay

This protocol is adapted for a competitive binding assay using a radiolabeled ligand, such as [³H]-MLA or [³H]-epibatidine, to determine the binding affinity of unlabeled MLA analogs.[12][13]

-

Membrane Preparation: Prepare membranes from a source rich in the nAChR subtype of interest (e.g., rat brain for α7 and α4β2 nAChRs).[13]

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., phosphate-buffered saline).

-

Competition Assay: In a microtiter plate, add the membrane preparation, a constant concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (MLA analog).

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be converted to a Ki value.

Protocol for Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This method is used to functionally characterize the effects of MLA and its analogs on nAChRs expressed in Xenopus oocytes.[14][15][16][17]

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., α7 for homomeric receptors, or a combination of α and β subunits for heteromeric receptors).[14]

-

Incubation: Incubate the injected oocytes for 1-5 days at 17°C to allow for receptor expression.[14]

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND-96).

-

Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).[14]

-

-

Drug Application:

-

Apply a known concentration of acetylcholine (ACh) to elicit a baseline current response.

-

Pre-incubate the oocyte with the test compound (MLA or analog) for a defined period (e.g., 5 minutes).[14]

-

Co-apply ACh and the test compound and record the resulting current.

-

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Construct concentration-response curves to determine the IC₅₀ of the antagonist.

Signaling Pathways and Experimental Workflows

The interaction of MLA and its analogs with nAChRs initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Signaling Pathways

Experimental Workflow for Structural Analysis

Conclusion

The structural analysis of Methyllycaconitine citrate and its analogs is a multifaceted process that combines classical natural product chemistry with modern analytical techniques. A thorough understanding of their three-dimensional structure is inextricably linked to deciphering their pharmacological activity at nicotinic acetylcholine receptors. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of neuroscience and drug discovery, facilitating the development of novel ligands with therapeutic potential for a range of neurological disorders. The continued exploration of the structure-activity relationships of MLA analogs will undoubtedly lead to the design of more potent and selective modulators of nAChR function.

References

- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sample Gradient Color Schemes | Graphviz [graphviz.org]

- 3. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 4. color | Graphviz [graphviz.org]

- 5. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. In Vitro and In Silico Investigation of Diterpenoid Alkaloids Isolated from Delphinium chitralense - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4.4. Electrophysiological Activity on Different nAChRs [bio-protocol.org]

- 15. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 16. Electrophysiology of a chick neuronal nicotinic acetylcholine receptor expressed in Xenopus oocytes after cDNA injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Electrophysiological recording from Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Toxicological Profile of Delphinium Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo toxicological profile of Delphinium alkaloids, a group of potent norditerpenoid alkaloids found in plants of the Delphinium genus (larkspur). These compounds are of significant interest due to their neurotoxic properties, which pose a threat to livestock and have potential pharmacological applications. This document summarizes quantitative toxicity data, details relevant experimental protocols, and visualizes the primary mechanism of action.

Core Toxicological Data

The toxicity of Delphinium species is primarily attributed to two classes of norditerpenoid alkaloids: the highly toxic N-(methylsuccinimido)anthranoyllycoctonine (MSAL)-type alkaloids, such as methyllycaconitine (B43530) (MLA), and the less toxic 7,8-methylenedioxylycoctonine (MDL)-type alkaloids.[1][2] Research has shown that while MSAL-type alkaloids are the main drivers of toxicity, MDL-type alkaloids can exacerbate their effects.[3]

Acute Toxicity Data (LD50)

The median lethal dose (LD50) is a critical measure of acute toxicity. The following tables summarize reported LD50 values for various Delphinium alkaloids and extracts in different animal models.

| Alkaloid/Extract | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Delphinine | Rabbit, Dog | Parenteral | 1.5 - 3.0 | [4] |

| Methyllycaconitine (MLA) | Mouse | Parenteral | 3.0 - 5.0 | [5] |

| Methyllycaconitine (MLA) | Frog | Parenteral | 3.0 - 4.0 | [5] |

| Methyllycaconitine (MLA) | Rabbit | Parenteral | 2.0 - 3.0 | [5] |

| D. barbeyi (Total Alkaloid Extract) | Mouse | Oral Gavage | 9.8 ± 1.4 | [6] |

| D. occidentale (Total Alkaloid Extract) | Mouse | Oral Gavage | 50.3 ± 1.5 | [6] |

| D. andersonii (Total Alkaloid Extract) | Mouse | Not Specified | 9.8 | [7] |

| D. stachydeum (Paradise Valley, NV) | Mouse | Oral Gavage | 71 ± 3.4 | [6] |

| D. stachydeum (McDermitt, OR) | Mouse | Oral Gavage | 75.7 ± 3.1 | [6] |

Table 1: Comparative LD50 Values of Delphinium Alkaloids and Extracts.

Toxicokinetics of Delphinium Alkaloids in Cattle

Toxicokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of toxins. The following table summarizes key toxicokinetic parameters for methyllycaconitine (MLA) and deltaline (B108805) in cattle after oral administration of Delphinium plant material.

| Alkaloid | Delphinium Species Administered | Dose (mg/kg MSAL-type) | Peak Serum Concentration (Cmax) | Time to Peak (Tmax) |

| Methyllycaconitine | D. barbeyi | 8 | 831 ± 369 ng/mL | 6 hours |

| Deltaline | D. barbeyi | 8 | 488 ± 272 ng/mL | 3 hours |

| Methyllycaconitine | D. glaucescens | 8 | 497 ± 164 ng/mL | 18 hours |

| Methyllycaconitine | D. glaucescens | 17 | 1089 ± 649 ng/mL | 24 hours |

Table 2: Toxicokinetic Parameters of Delphinium Alkaloids in Cattle.[8]

It is recommended that approximately 7 days are required to clear 99% of the toxic alkaloids from the serum of animals orally dosed with D. barbeyi or D. glaucescens.[8]

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for Delphinium alkaloids is the blockade of neuromuscular transmission.[9] These alkaloids, particularly the MSAL-type, act as competitive antagonists at nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[10] This antagonism prevents acetylcholine from binding to its receptor, leading to muscle weakness, paralysis, and ultimately, death from respiratory failure.[2][4]

While the primary toxic effect is neuromuscular blockade, some Delphinium alkaloids have been investigated for their effects on other signaling pathways in different contexts. For instance, certain alkaloids have shown anti-inflammatory and anti-oxidative stress activity through the NF-κB signaling pathway in vitro.[11]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of toxicity. Below are outlines of key experimental methodologies for studying the in vivo toxicology of Delphinium alkaloids.

Alkaloid Extraction and Preparation for In Vivo Studies

A standardized extraction method is crucial for comparing the toxicity of different Delphinium species.

Objective: To extract and quantify total and specific alkaloids from plant material for administration to animal models.

Materials:

-

Dried and ground Delphinium plant material.

-

Methanol

-

Chloroform

-

Ammonium hydroxide

-

Sulfuric acid

-

Liquid chromatography-mass spectrometry (LC-MS) system for quantification.

Protocol:

-

Extract a known weight of dried plant material with methanol.

-

Perform an acid-base liquid-liquid extraction to isolate the alkaloid fraction.

-

The crude alkaloid extract is then dissolved in a suitable solvent.

-

Quantify the concentration of total alkaloids and specific alkaloids of interest (e.g., MLA) using a validated LC-MS method.[12]

-

Prepare the final dosing solutions by diluting the quantified extract in a vehicle appropriate for the chosen route of administration (e.g., saline for injection, water or oil for oral gavage).

Acute Toxicity (LD50) Determination in a Murine Model

The mouse is a commonly used model for determining the acute toxicity of Delphinium alkaloids.[12][13]

Objective: To determine the median lethal dose (LD50) of a Delphinium alkaloid extract.

Animal Model:

-

Species: Mouse (e.g., Swiss Webster or other specified strain).

-

Sex: Typically, one sex is used to reduce variability.

-

Weight: Uniform weight range.

-

Housing: Standard laboratory conditions.

Protocol:

-

Dose Range Finding: Administer a wide range of doses to a small number of animals to determine the approximate lethal range.

-

Definitive Study:

-

Divide animals into several groups (e.g., 5-10 animals per group).

-

Administer a series of graded doses of the alkaloid extract to the different groups. A control group should receive the vehicle only.

-

The route of administration can be oral (gavage) or parenteral (e.g., subcutaneous, intraperitoneal).[13]

-

-

Observation:

-

Observe the animals continuously for the first few hours post-administration and then periodically for up to 14 days.

-

Record clinical signs of toxicity, such as muscle weakness, tremors, respiratory distress, and convulsions.[5]

-

Record the time of death for each animal.

-

-

Data Analysis:

-

Calculate the LD50 value and its confidence intervals using a recognized statistical method (e.g., probit analysis, up-and-down procedure).[14]

-

In Vivo Cardiotoxicity Assessment

Given that Delphinium alkaloids can cause rapid and irregular heartbeat, assessing cardiotoxicity is important.

Objective: To evaluate the potential cardiotoxic effects of Delphinium alkaloids in vivo.

Animal Model: Zebrafish or rodents.

Protocol (adapted for Delphinium alkaloids):

-

Animal Preparation: Anesthetize the animal (e.g., with tricaine (B183219) for zebrafish or isoflurane (B1672236) for rodents).

-

ECG Recording: Place electrodes to record a baseline electrocardiogram (ECG).

-

Alkaloid Administration: Administer a non-lethal dose of the Delphinium alkaloid.

-

Continuous Monitoring: Continuously record the ECG for a defined period post-administration.

-

Data Analysis: Analyze ECG parameters such as heart rate, PR interval, QRS duration, and QT interval for any significant changes or arrhythmias.[15]

-

Histopathology: At the end of the study, the heart tissue can be collected for histopathological examination to look for signs of cardiotoxicity.

This guide provides a foundational understanding of the in vivo toxicological profile of Delphinium alkaloids. Further research is needed to fully elucidate the complex interactions of these alkaloids and to develop effective therapeutic interventions for poisoning.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. scitechnol.com [scitechnol.com]

- 3. The effect of 7, 8-methylenedioxylycoctonine-type diterpenoid alkaloids on the toxicity of tall larkspur (Delphinium spp.) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wagwalking.com [wagwalking.com]

- 5. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A toxicokinetic comparison of norditerpenoid alkaloids from Delphinium barbeyi and D. glaucescens in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 10. Larkspur (Delphinium spp.) poisoning in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Evaluation of the Toxic Norditerpenoid Alkaloid Content Across Delphinium Species, and Their Acute Toxicities in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxicity of extracts of tall larkspur (Delphinium barbeyi) in mice, hamsters, rats and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of the Cardiotoxicity of Evodiamine In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyllycaconitine Citrate as a High-Affinity Probe for α-Bungarotoxin Binding Sites

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyllycaconitine (B43530) (MLA) citrate, a potent and selective antagonist used to characterize α-bungarotoxin (α-BTX) sensitive nicotinic acetylcholine (B1216132) receptors (nAChRs). It details the pharmacological properties of MLA, presents quantitative data in a structured format, outlines key experimental protocols, and visualizes complex processes to facilitate understanding and application in a research setting.

Introduction to Methyllycaconitine (MLA)

Methyllycaconitine is a norditerpenoid alkaloid derived from the seeds of Delphinium species.[1] It has emerged as a critical pharmacological tool due to its high affinity and selectivity for the neuronal α7 subtype of nicotinic acetylcholine receptors.[2][3][4][5] These receptors are ligand-gated ion channels that are also the primary binding sites for the snake venom peptide, α-bungarotoxin (α-BTX), in the central nervous system.[2][6]

Unlike the large protein α-BTX, MLA is a small molecule, which provides distinct advantages for probing receptor structure and function.[1][6] Its ability to discriminate between neuronal α-BTX binding sites and the homologous receptors found in muscle tissue makes it an invaluable probe for studying the role of α7 nAChRs in various physiological and pathological processes, including cognitive function, inflammation, and neurodegenerative diseases.[6][7][8]

Core Concepts: The Target Receptor

The primary target for both MLA and α-BTX in the brain is the α7 nicotinic acetylcholine receptor. This receptor is a homopentamer, meaning it is composed of five identical α7 subunits.[8] Activation of the α7 nAChR by its endogenous agonist, acetylcholine, leads to the opening of a non-selective cation channel with a notably high permeability to calcium ions.[8] This influx of calcium triggers a cascade of downstream signaling events. MLA and α-BTX act as competitive antagonists, binding to the same site as acetylcholine but failing to activate the channel, thereby blocking its function.

Quantitative Pharmacological Data

The following tables summarize the key binding and functional parameters of MLA and related ligands at α-BTX sensitive nAChRs.

Table 1: Comparative Binding Affinities at Neuronal α-BTX Sites (α7 nAChRs)

| Ligand | Preparation | Radioligand | Affinity Constant (Ki / Kd) | Reference |

| Methyllycaconitine (MLA) | Rat Brain Membranes | [¹²⁵I]α-BTX | 1.4 ± 0.3 nM (Ki) | [6] |

| Methyllycaconitine (MLA) | Rat Brain Membranes | [³H]MLA | 1.86 ± 0.31 nM (Kd) | [1] |

| α-Bungarotoxin (α-BTX) | Rat Brain Membranes | [³H]MLA | 1.8 ± 0.5 nM (Ki) | [1] |

| Nicotine | Rat Brain Membranes | [³H]MLA | 6.1 ± 1.1 µM (Ki) | [1] |

Table 2: Receptor Subtype Selectivity of Methyllycaconitine (MLA)

| Receptor Subtype | Tissue/System | Affinity / Potency (Ki) | Reference |

| Neuronal α-BTX Site (α7) | Rat Brain | 1.4 nM | [6] |

| Muscle nAChR | Frog Muscle | ~10 µM | [6] |

| Muscle nAChR | Human Muscle | ~1-10 µM | [6] |

| α-Conotoxin-MII sensitive nAChR | Rat Striatum | 33 nM | [9] |

Table 3: Functional Antagonism (IC₅₀) of Methyllycaconitine (MLA)

| Receptor Subtype | System | Agonist | IC₅₀ | Reference |

| Human α7 nAChR | Xenopus Oocytes | Acetylcholine | 3.7 µM | [2] |

| Human α7 nAChR | Xenopus Oocytes | Acetylcholine | 2 nM | [4] |

| Rat α7 nAChR | Xenopus Oocytes | Acetylcholine | Competitive Antagonist | [5] |

| Rat α4β2 nAChR | Xenopus Oocytes | Acetylcholine | 26.6 µM (Noncompetitive) | [5] |

| Rat α3β4 nAChR | Xenopus Oocytes | Acetylcholine | 24.1 µM (Mixed) | [5] |

Experimental Protocols

Detailed methodologies for key experiments involving MLA are provided below.

This protocol is adapted from methods described for characterizing [³H]MLA binding to rat brain membranes.[1][10]

Objective: To determine the binding affinity (Kd) and density (Bmax) of α7 nAChRs, or to measure the affinity of competing unlabeled ligands (Ki).

Materials:

-

Radioligand: [³H]Methyllycaconitine ([³H]MLA)

-

Tissue: Rat brain tissue, particularly hippocampus or hypothalamus for high receptor density.[1]

-

Buffer: Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Competitors: Unlabeled MLA (for non-specific binding), α-BTX, nicotine, or other test compounds.

-

Glass fiber filters (e.g., Whatman GF/B)

-

Rapid vacuum filtration apparatus

-

Liquid scintillation counter and cocktail

Methodology:

-

Membrane Preparation:

-

Homogenize dissected rat brain tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).

-

-

Binding Assay:

-

Set up assay tubes containing a final volume of 250-500 µL.

-

For Saturation Binding (to determine Kd/Bmax): Add increasing concentrations of [³H]MLA to tubes containing a fixed amount of membrane protein (e.g., 50-100 µg). For each concentration, prepare a parallel tube containing a high concentration of unlabeled MLA (e.g., 1 µM) to determine non-specific binding.

-

For Competition Binding (to determine Ki): Add a fixed concentration of [³H]MLA (typically near its Kd, e.g., 1-2 nM) and increasing concentrations of the unlabeled competitor drug.

-

Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Saturation Binding: Plot specific binding (total binding minus non-specific binding) against the concentration of [³H]MLA. Analyze the data using non-linear regression to fit a one-site binding model and derive the Kd and Bmax values.

-

Competition Binding: Plot the percentage of specific [³H]MLA binding against the log concentration of the competitor. Use non-linear regression to fit a one-site competition model and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]MLA used and Kd is its dissociation constant.

-

This protocol allows for the functional assessment of MLA's antagonist activity at α7 nAChRs expressed in Xenopus laevis oocytes.[2][5][11]

Objective: To determine the potency (IC₅₀) and mechanism (competitive vs. non-competitive) of MLA-induced block of α7 nAChR currents.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human or rat α7 nAChR subunits

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Microinjection apparatus

-

Perfusion system

-

Recording Solution (e.g., Ringer's solution): Composition may vary, but a typical solution contains ~115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2-7.4.

-

Agonist: Acetylcholine (ACh) or another suitable α7 agonist.

-

Antagonist: Methyllycaconitine citrate.

Methodology:

-

Oocyte Preparation and Expression:

-

Surgically harvest oocytes from an anesthetized female Xenopus laevis.

-

Treat oocytes with collagenase to defolliculate them.

-

Inject oocytes with cRNA encoding the α7 nAChR subunit.

-

Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.

-

Clamp the oocyte's membrane potential at a holding potential of -70 mV.[11]

-

-

Drug Application and Data Acquisition:

-

Establish a baseline recording in the recording solution.

-

To determine the IC₅₀, first apply a control pulse of ACh at a concentration that elicits a submaximal response (e.g., EC₅₀).

-

Wash the agonist out until the current returns to baseline.

-

Pre-incubate the oocyte with a specific concentration of MLA for a set period (e.g., 2-5 minutes).[11]

-

During the continued presence of MLA, co-apply the same concentration of ACh and record the inhibited current amplitude.

-

Repeat this process for a range of MLA concentrations to generate a full concentration-inhibition curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current elicited by ACh in the absence and presence of different MLA concentrations.

-

Normalize the inhibited responses to the control response (defined as 100%).

-

Plot the percent inhibition against the log concentration of MLA and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

To investigate the mechanism of antagonism, generate full ACh dose-response curves in the absence and presence of a fixed concentration of MLA. A rightward shift in the ACh EC₅₀ with no reduction in the maximum response is indicative of competitive antagonism.

-

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental and logical flows relevant to the use of MLA.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel α7 nicotinic receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 9. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methyllycaconitine (MLA): A Technical Guide to its Native Sources, Extraction, and Application

Introduction